N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, is synthesized through a reaction between piperazine and cinnamaldehyde under specific conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an acetylcholinesterase inhibitor.
Biological Research: It is used in various biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmacological activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive functions and potentially alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide: This compound has a similar structure but with a methoxy group on the phenyl ring, which may alter its pharmacological properties.
N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide: The presence of a trifluoromethyl group in this compound can significantly impact its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c24-20(21-19-10-4-5-11-19)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-3,6-9,19H,4-5,10-17H2,(H,21,24)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSFLLNTPMJRON-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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